6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Description
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid (CAS: 1823807-74-4) is a bicyclic spiro compound featuring a diazaspiro[3.4]octane core. Its molecular formula is C₁₉H₂₆N₂O₄, with a molecular weight of 346.42 g/mol . The structure includes two carbamate protecting groups: a benzyloxycarbonyl (Cbz) group at position 6 and a tert-butoxycarbonyl (Boc) group at position 2. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring rigid, conformationally restricted scaffolds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-12-20(13-22)11-21(9-15(20)16(23)24)17(25)27-10-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZCYLNCZVMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid, also known by its CAS number 1251011-09-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 390.43 g/mol. Its structure features a spirocyclic framework that is significant in medicinal chemistry due to its unique properties that can influence biological interactions.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of the 2,6-diazaspiro[3.4]octane core have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . This suggests that modifications to the diazaspiro structure can enhance its efficacy against pathogenic bacteria.
Inhibition of Protein Interactions
The compound has also been explored for its role in inhibiting protein interactions critical in various diseases, including cancer. Research indicates that derivatives of the diazaspiro[3.4]octane scaffold can inhibit menin-MLL1 interactions, which are implicated in certain types of leukemia . This positions the compound as a potential lead in cancer therapeutics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes a two-step Kinugasa/Conia-ene-type reaction, which has been effective in producing various functionalized derivatives of the diazaspiro framework with high yields and selectivity .
Study 1: Antitubercular Activity
A recent study synthesized a series of nitrofuran derivatives based on the diazaspiro[3.4]octane core and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives were significantly more potent than others, demonstrating the importance of structural modifications in enhancing biological activity (see Table 1 below) .
| Compound | Yield (%) | MIC (μg/mL) |
|---|---|---|
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 17 | 56 | 0.016 |
| 24 | 48 | 6.2 |
Study 2: Cancer Therapeutics
Another investigation focused on the interaction of diazaspiro compounds with menin-MLL1 complexes, revealing that specific modifications could lead to effective inhibitors for therapeutic applications in leukemia treatment. The study underscored the potential for these compounds to serve as scaffolds for drug development targeting critical protein interactions involved in cancer progression .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components are utilized to enhance the efficacy and specificity of drug candidates targeting specific biological pathways.
2. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. The incorporation of benzyloxy and tert-butoxycarbonyl groups can influence the compound's interaction with cancer cell pathways, making it a candidate for further investigation in oncology .
3. Peptide Synthesis
Due to its functional groups, this compound is valuable in peptide synthesis, particularly for constructing complex peptide sequences that may have therapeutic applications. The benzyloxycarbonyl group (Z-group) is commonly used for protecting amino acids during peptide synthesis, facilitating the creation of more complex structures .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound can be employed in enzyme inhibition studies, particularly targeting proteases and other enzymes involved in metabolic pathways. It allows researchers to explore the inhibition mechanisms and develop potential enzyme inhibitors for therapeutic use .
2. Receptor Interaction Studies
Given its structural complexity, this compound may interact with various receptors in biological systems. Investigating these interactions can provide insights into receptor signaling pathways and their implications in diseases such as cancer and inflammation .
Case Studies
Comparison with Similar Compounds
Fmoc vs. Cbz Protection
The Fmoc analog (CAS 2172229-46-6) replaces the Cbz group with a bulkier Fmoc group, which is UV-sensitive and widely used in solid-phase peptide synthesis due to its orthogonal deprotection under mild basic conditions . This contrasts with the target compound’s Cbz group, which requires hydrogenolysis for removal .
Sulfone and Thia-Substituted Analogs
The sulfone derivative (CAS 1453315-62-2) introduces a sulfur atom and two oxygen atoms in the ring system, forming a 6-thia-2-azaspiro scaffold. The sulfone groups increase polarity and oxidative stability but reduce nucleophilicity, making this analog less reactive in SN2 reactions compared to the parent compound .
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step approach involving:
- Construction of the spirocyclic diazaspiro[3.4]octane core from suitable cyclic ketones and amino acid derivatives.
- Introduction of the tert-butoxycarbonyl group at the 2-position nitrogen.
- Introduction of the benzyloxycarbonyl group at the 6-position nitrogen.
- Functionalization to install the carboxylic acid group at the 8-position.
- Purification and characterization of the final product.
Detailed Preparation Methods
Construction of the Spirocyclic Core
Two main synthetic approaches have been reported for the preparation of spirocyclic α-proline derivatives, which can be adapted for the target compound:
Route A: From Cyclic Ketones and Amino Acid Esters
This approach involves condensation of cyclic ketones with amino acid esters followed by intramolecular cyclization to form the spirocyclic framework. For example, starting from a cyclic ketone and an amino acid ester, a series of steps including imine formation, reduction, and cyclization yield the diazaspiro[3.4]octane core.
Route B: Multi-step Synthesis via Radical or Photocyclization Methods
Earlier methods included radical cyclizations or single electron transfer (SET)-induced photocyclizations. However, these methods suffer from low yields and poor selectivity and are less favored for preparative purposes.
-
Recent advances have developed practical multigram-scale syntheses involving 6 to 7 steps with simple organic transformations. These methods utilize readily available starting materials and avoid harsh conditions, ensuring scalability and reproducibility.
Introduction of Protective Groups
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced typically by treating the intermediate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step selectively protects the nitrogen at the 2-position.
Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl group is introduced by reacting the amine at the 6-position with benzyloxycarbonyl chloride (Cbz-Cl) or via catalytic hydrogenation of the corresponding benzyl carbamate precursor.
Installation of the Carboxylic Acid Group
The carboxylic acid functionality at position 8 is commonly introduced by oxidation of the corresponding ester or by hydrolysis of protected ester intermediates under acidic or basic conditions.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Formation of spirocyclic intermediate | Cyclic ketone + amino acid ester, base, solvent (e.g., THF), 0 °C to RT | Condensation and cyclization to form diazaspiro[3.4]octane core | 70-85 |
| 2. Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to RT | Selective protection of 2-position nitrogen | 80-90 |
| 3. Cbz protection | Benzyloxycarbonyl chloride, base (e.g., NaHCO3), solvent (e.g., aqueous-organic), 0 °C to RT | Protection of 6-position nitrogen | 75-88 |
| 4. Ester hydrolysis | Acidic or basic hydrolysis (e.g., HCl or NaOH aqueous solution), reflux | Conversion of ester to carboxylic acid at position 8 | 85-95 |
| 5. Purification | Chromatography or crystallization | Isolation of pure target compound | - |
Analytical Data and Characterization
- Molecular Formula: C20H26N2O6
- Molecular Weight: 390.4 g/mol
- Physical State: Solid (typically crystalline)
- Spectroscopy: NMR, IR, and MS confirm the presence of protective groups and spirocyclic structure.
- Purity: >95% by HPLC or GC-MS analysis.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Cyclization from cyclic ketones and amino acid esters | Cyclic ketones, amino acid esters | Imine formation, reduction, cyclization, Boc and Cbz protection, hydrolysis | High yield, scalable, straightforward | Requires multiple steps |
| Radical or Photocyclization | Glycine-derived radicals or β-(aminoethyl)cyclohexenones | Radical cyclization or SET photocyclization | Conceptually simple | Low yield, poor selectivity, not preparative |
| Multigram optimized synthesis | Simple ketones and esters | 6-7 step route with mild conditions | Practical for large scale, good yield, reproducible | Requires careful control of conditions |
Q & A
Q. Methodological workflow :
Chromatography : Use reverse-phase HPLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the pure compound.
Spectroscopy :
- IR : Confirm carbonyl groups (Boc: ~1680–1720 cm⁻¹; Z: ~1700–1750 cm⁻¹).
- NMR : Analyze sp³ hybridized carbons in the spiro ring and substituent integration .
Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% tolerance) .
Advanced: How do competing reaction pathways affect the stereochemical outcome of the spirocyclic core?
Q. Challenges :
- Steric hindrance from the Boc and Z groups may lead to epimerization during cyclization.
- Mitigation strategies :
- Use low-temperature conditions (<0°C) to suppress racemization.
- Employ chiral auxiliaries or catalysts to enforce stereoselectivity (e.g., as seen in bicyclic analogs in ) .
- Analysis : Chiral HPLC or NOE NMR experiments to determine enantiomeric excess and spatial arrangement .
Advanced: What experimental pitfalls arise when characterizing the compound’s stability under acidic/basic conditions?
Q. Critical factors :
- Boc group sensitivity : Labile under strong acids (e.g., TFA) but stable in mild bases.
- Z group stability : Requires hydrogenolysis (H₂/Pd-C) for removal, which may reduce other functional groups.
- Protocol design :
- Conduct pH-dependent stability assays (e.g., monitor degradation via LC-MS over 24 hours).
- Compare with analogs in , where tert-butyl groups enhance stability in polar solvents .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Q. Root causes :
- Solvent polarity effects (e.g., DMSO vs. CDCl₃).
- Dynamic equilibria (e.g., rotamers in the spiro ring).
Resolution steps :
Variable-temperature NMR : Identify coalescence points for rotameric signals.
Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software).
X-ray crystallography : Resolve ambiguities via solid-state structure determination (as applied in for related compounds) .
Basic: What role do the Z and Boc groups play in downstream applications of this compound?
- Z group : Protects amines during synthesis; removable under mild hydrogenolysis for subsequent functionalization.
- Boc group : Stabilizes secondary amines and allows orthogonal deprotection (e.g., with TFA), enabling selective reactivity in multi-step syntheses .
- Applications :
- Intermediate in peptide mimetics or enzyme inhibitors (via carboxylic acid coupling) .
Advanced: What strategies optimize the yield of the spirocyclic product in large-scale syntheses?
Q. Key variables :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization (inspired by ’s amine-mediated reactions) .
- Scale-up challenges :
- Heat dissipation during exothermic steps (monitor via in-situ IR).
- Purification: Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
Basic: How does the carboxylic acid moiety influence the compound’s physicochemical properties?
- Solubility : Enhanced in polar solvents (e.g., water at basic pH).
- Reactivity :
- Forms salts with amines (e.g., for crystallography).
- Activates toward amide bond formation (e.g., via EDC/HOBt coupling) .
- Analytical impact : IR shows broad O-H stretches (~2500–3000 cm⁻¹) in acidic form .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
